molecular formula C6H9ClF3NO3 B8133881 2-Amino-4,4,4-trifluoro-3-oxo-butyric acid ethyl ester hydrochloride

2-Amino-4,4,4-trifluoro-3-oxo-butyric acid ethyl ester hydrochloride

Cat. No.: B8133881
M. Wt: 235.59 g/mol
InChI Key: UKGJDOTVTRIUOZ-UHFFFAOYSA-N
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Description

2-Amino-4,4,4-trifluoro-3-oxo-butyric acid ethyl ester hydrochloride is a fluorinated organic compound with the molecular formula C6H8F3NO3·HCl. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. It is often used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,4,4-trifluoro-3-oxo-butyric acid ethyl ester hydrochloride typically involves the reaction of ethyl trifluoroacetoacetate with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by crystallization or distillation .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and reactors can also enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,4,4-trifluoro-3-oxo-butyric acid ethyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-4,4,4-trifluoro-3-oxo-butyric acid ethyl ester hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4,4,4-trifluoro-3-oxo-butyric acid ethyl ester hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. Its fluorinated structure enhances its binding affinity and specificity for certain enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    Ethyl trifluoroacetoacetate: A closely related compound used in similar applications.

    Ethyl 4,4,4-trifluoro-3-oxobutanoate: Another fluorinated ester with comparable properties.

    Ethyl 4,4-difluoro-3-oxobutanoate: A less fluorinated analog with distinct reactivity.

Uniqueness

2-Amino-4,4,4-trifluoro-3-oxo-butyric acid ethyl ester hydrochloride is unique due to its amino group, which provides additional reactivity and versatility in chemical synthesis. This feature distinguishes it from other similar compounds and expands its range of applications .

Properties

IUPAC Name

ethyl 2-amino-4,4,4-trifluoro-3-oxobutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO3.ClH/c1-2-13-5(12)3(10)4(11)6(7,8)9;/h3H,2,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGJDOTVTRIUOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A stirred solution of 4,4,4-trifluoro-2-hydroxyimino-3-oxo-butyric acid ethyl ester (55 g, 0.258 mol) in ethanol (140 ml) was added with palladium on activated carbon and 4N hydrochloric acid (90 ml) accordingly. The reaction mixture was stirred in a Parr shaker under 0.3 MPa of hydrogen at room temperature for 2.5 hours. The reaction mixture was filtered, the filtrate was concentrated to give 2-amino-4,4,4-trifluoro-3-oxo-butyric acid ethyl ester hydrochloride (37.56 g, 61.8%) as a yellow solid.
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55 g
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90 mL
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140 mL
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